molecular formula C14H9N3O2 B11865320 2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid

Katalognummer: B11865320
Molekulargewicht: 251.24 g/mol
InChI-Schlüssel: GICVWSFPXYIJNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a naphthyridine moiety with a carboxylic acid functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Wirkmechanismus

The mechanism of action of 2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other heterocyclic molecules with pyridine and naphthyridine moieties, such as:

Uniqueness

2-(Pyridin-2-yl)-1,7-naphthyridine-4-carboxylic acid is unique due to its specific structural features and the presence of the carboxylic acid group, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C14H9N3O2

Molekulargewicht

251.24 g/mol

IUPAC-Name

2-pyridin-2-yl-1,7-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C14H9N3O2/c18-14(19)10-7-12(11-3-1-2-5-16-11)17-13-8-15-6-4-9(10)13/h1-8H,(H,18,19)

InChI-Schlüssel

GICVWSFPXYIJNT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CN=C3)C(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.